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Compound of Interest

Compound Name:
2-Chloro-6-(2,5-

dichlorophenyl)phenol

CAS No.: 67651-38-1

Cat. No.: B13349135

Get Quote

Toxicological Profile: 2-Chloro-6-(2,5-
dichlorophenyl)phenol
Part 1: Chemical Identity & Physicochemical
Properties[1][2][3]
2-Chloro-6-(2,5-dichlorophenyl)phenol is a trichlorinated biphenylol. Structurally, it consists

of a phenol ring substituted with a chlorine atom at the ortho position (C2) and a 2,5-

dichlorophenyl group at the other ortho position (C6). This steric crowding around the hydroxyl

group influences its metabolic stability and receptor binding affinity.

Structural Nomenclature
Systematic IUPAC Name: 3,2',5'-Trichloro-[1,1'-biphenyl]-2-ol

Chemical Class: Chlorinated ortho-phenylphenol; Hydroxylated Polychlorinated Biphenyl

(OH-PCB).
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Molecular Formula: C₁₂H₇Cl₃O

Molecular Weight: 273.54 g/mol

Key Physicochemical Parameters
The toxicity of this compound is heavily dictated by its lipophilicity and acidity.

Parameter Value (Predicted) Toxicological Implication

LogP (Octanol/Water) ~4.8 – 5.2

High lipophilicity indicates

rapid absorption across

biological membranes and

potential for bioaccumulation in

adipose tissue.

pKa (Acid Dissociation) ~7.5 – 8.0

The electron-withdrawing

chlorine atoms increase acidity

compared to phenol (pKa 10),

enhancing its ability to act as a

mitochondrial protonophore at

physiological pH.

Water Solubility Very Low (< 1 mg/L)

Limits bioavailability in

aqueous media without

carriers; suggests high

persistence in sediment/soil.

H-Bond Donor/Acceptor 1 / 1

The steric hindrance of the

ortho-phenyl group may shield

the hydroxyl group, affecting

Phase II conjugation efficiency.

Part 2: Molecular Mechanisms of Toxicity
The toxicological action of 2-Chloro-6-(2,5-dichlorophenyl)phenol is driven by three primary

mechanisms: mitochondrial uncoupling, oxidative stress, and endocrine disruption.

Mitochondrial Uncoupling (Protonophoric Action)
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As a lipophilic weak acid, the compound can shuttle protons across the inner mitochondrial

membrane, dissipating the electrochemical gradient (

) required for ATP synthesis.

Mechanism: The anionic form (phenolate) is attracted to the positive intermembrane space,

picks up a proton, becomes neutral, diffuses back into the matrix, and releases the proton.

Consequence: Uncoupling of oxidative phosphorylation leading to ATP depletion,

hyperthermia, and cellular apoptosis.

Endocrine Disruption (Thyroid Hormone Mimicry)
The structure of 2-Chloro-6-(2,5-dichlorophenyl)phenol closely resembles Thyroxine (T4)

and Triiodothyronine (T3).

Transthyretin (TTR) Binding: The hydroxylated biphenyl core fits into the thyroxine-binding

pocket of TTR. By displacing T4, it alters thyroid hormone homeostasis, potentially leading to

hypothyroidism and neurodevelopmental deficits.

Estrogen Receptor (ER) Modulation: Chlorinated phenylphenols can act as weak agonists or

antagonists of ER

, disrupting reproductive signaling.

Oxidative Stress & Quinone Formation
Metabolic activation by Cytochrome P450s can oxidize the phenol to a reactive quinone or

semiquinone radical. These species participate in redox cycling, generating Superoxide (

) and depleting cellular Glutathione (GSH).

Visualization: Mechanistic Pathway
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Caption: Multi-modal toxicity pathways including mitochondrial uncoupling, thyroid hormone

displacement, and oxidative stress.

Part 3: Toxicokinetics (ADME)
Understanding the disposition of this compound is critical for risk assessment.

Absorption
Oral: Rapidly absorbed due to high lipophilicity (LogP ~5).

Dermal: Significant potential for dermal absorption, acting as a skin irritant and systemic

toxicant.

Distribution
Protein Binding: Extensive binding to plasma proteins, particularly albumin and transthyretin

(TTR).

Tissue Accumulation: Preferential distribution to lipid-rich tissues (adipose, liver, brain).
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Metabolism
Phase I: Hydroxylation by CYP450 enzymes (likely CYP2E1 or CYP1A1) to form di-hydroxy

metabolites (catechols).

Phase II: Glucuronidation (UGT) and Sulfation (SULT) at the phenolic hydroxyl group.

Note: The ortho-substitution (2-Cl and 6-Phenyl) creates steric hindrance that may inhibit

glucuronidation, prolonging the half-life of the free toxic phenol.

Excretion
Primary route is biliary excretion of conjugates into feces.

Enterohepatic circulation may occur if conjugates are hydrolyzed by gut bacteria, re-

releasing the parent compound.

Part 4: Experimental Protocols for Toxicity
Assessment
To validate the toxicological profile, the following standardized assays are recommended.

Protocol: Mitochondrial Uncoupling Assay (Seahorse
XF)
Objective: Quantify the impact on Oxygen Consumption Rate (OCR) to verify uncoupling

activity.

Cell Culture: Seed HepG2 or renal proximal tubule cells (20,000 cells/well) in XF96

microplates.

Treatment: Expose cells to increasing concentrations of the compound (0.1 – 50

M) for 1 hour.

Measurement:

Basal Respiration: Measure initial OCR.
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Oligomycin Injection (1

M): Inhibits ATP synthase. (OCR should drop; if sustained, uncoupling is present).

FCCP Injection (0.5

M): Positive control for maximal uncoupling.

Rotenone/Antimycin A: Shut down electron transport.

Analysis: An increase in Basal OCR coupled with a lack of response to Oligomycin confirms

protonophoric uncoupling.

Protocol: Transthyretin (TTR) Binding Competition
Assay
Objective: Assess potential for thyroid hormone disruption.

Reagents: Human purified TTR, [

I]-Thyroxine (T4), and test compound.

Incubation: Mix TTR (30 nM) with [

I]-T4 (50 nM) and varying concentrations of the test compound (1 nM – 10

M) in Tris buffer (pH 8.0).

Equilibrium: Incubate at 4°C for 24 hours to reach equilibrium.

Separation: Separate bound vs. free T4 using biogel P-6 columns or charcoal adsorption.

Quantification: Measure radioactivity of the bound fraction using a gamma counter.

Calculation: Plot % Bound T4 vs. Log[Compound]. Calculate

. A low

indicates high potency for displacing T4.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13349135?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization: TTR Binding Workflow
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Caption: Workflow for assessing thyroid hormone displacement potency via competitive

binding.

Part 5: Risk Assessment & Safety Margins
Acute Toxicity Risks

Target Organs: Liver (hepatotoxicity due to oxidative stress), Kidney (nephrotoxicity due to

concentration in proximal tubules), and CNS (neurotoxicity if blood-brain barrier is crossed).

Symptoms: Hyperthermia (uncoupling), metabolic acidosis, tremors.

Environmental Risk
Aquatic Toxicity: The compound is predicted to be very toxic to aquatic life with long-lasting

effects.

Persistence: The C-Cl bonds and biphenyl structure confer resistance to biodegradation.

Handling Precautions
PPE: Nitrile gloves (double-gloved recommended due to lipophilicity), chemical safety

goggles, and fume hood.

Disposal: High-temperature incineration; do not release into drains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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